3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine 3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17880747
InChI: InChI=1S/C13H20N2O/c1-16-10-11-3-4-12-5-8-15(7-2-6-14)13(12)9-11/h3-4,9H,2,5-8,10,14H2,1H3
SMILES:
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine

CAS No.:

Cat. No.: VC17880747

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine -

Specification

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name 3-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-amine
Standard InChI InChI=1S/C13H20N2O/c1-16-10-11-3-4-12-5-8-15(7-2-6-14)13(12)9-11/h3-4,9H,2,5-8,10,14H2,1H3
Standard InChI Key YJNXIDIKXISZMQ-UHFFFAOYSA-N
Canonical SMILES COCC1=CC2=C(CCN2CCCN)C=C1

Introduction

PropertyValue
Molecular FormulaC₁₃H₂₀N₂O
Molecular Weight220.31 g/mol
Hydrogen Bond Donors2 (amine NH₂)
Hydrogen Bond Acceptors3 (amine N, ether O, indoline N)
LogP (Predicted)~2.1 (moderate lipophilicity)

Synthesis and Chemical Reactivity

The synthesis of 3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine typically proceeds through sequential functionalization of the indoline scaffold. A plausible route involves:

  • Indoline Functionalization: Introduction of the methoxymethyl group via Friedel-Crafts alkylation or nucleophilic substitution at the sixth position, using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

  • Side-Chain Installation: Coupling of the propylamine moiety through reductive amination or Mitsunobu reaction, depending on the starting indoline derivative. For example, reacting 6-(methoxymethyl)indoline with acrylonitrile followed by reduction yields the primary amine.

Critical factors affecting yield and purity include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitutions.

  • Catalysts: Palladium or nickel catalysts may facilitate cross-coupling steps.

  • Temperature Control: Exothermic reactions (e.g., alkylations) require careful thermal management to avoid side products.

Biological Activity and Mechanism of Action

Neurotransmitter Modulation

Structural analogs of 3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine, such as 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines, demonstrate potent inhibition of the norepinephrine transporter (NET) with IC₅₀ values in the low nanomolar range (e.g., 2.7–6.5 nM) . The methoxymethyl group in the sixth position may similarly enhance NET selectivity by optimizing hydrophobic interactions within the transporter’s binding pocket. Computational docking studies suggest that the methoxy oxygen forms hydrogen bonds with residues in the NET active site, while the methyl group contributes to van der Waals interactions .

CompoundTargetIC₅₀/EC₅₀Selectivity (vs. SERT/DAT)
3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amineNET (predicted)~5 nM*>100-fold*
1-(3,3-Dimethylindolin-1-yl)-3-propan-2-olamineNET2.7 nM>500-fold
BnO-Phe←Mal-Phe-OBnRhodesain (trypanosomal)0.8 µMN/A

*Predicted based on structural analogs .

Pharmacokinetic and Toxicity Considerations

The methoxymethyl group enhances metabolic stability by protecting the indoline ring from oxidative degradation by cytochrome P450 enzymes. In vitro studies of similar compounds show:

  • Half-Life in Liver Microsomes: >60 minutes, compared to <30 minutes for non-substituted indolines .

  • Blood-Brain Barrier Permeability: Moderate (logBB = -0.3 to 0.1), enabling central nervous system activity .

Potential toxicity concerns include:

  • Amine Reactivity: The primary amine may form reactive metabolites, necessitating prodrug strategies.

  • Off-Target Effects: Weak inhibition of the serotonin transporter (SERT) at high concentrations (>10 µM) .

Applications in Drug Development

Neurological Disorders

The compound’s NET selectivity positions it as a candidate for:

  • Depression: Enhancing norepinephrine signaling without serotonergic side effects.

  • Neuropathic Pain: Animal models show that NET inhibitors reverse thermal hyperalgesia in spinal nerve ligation (SNL) models .

Oncology

As a P-glycoprotein-independent agent, 3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine could circumvent resistance in cancers overexpressing efflux pumps. Synergistic effects with DNA-damaging agents (e.g., cisplatin) warrant further investigation.

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